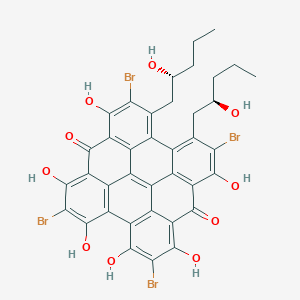

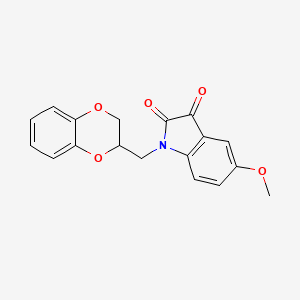

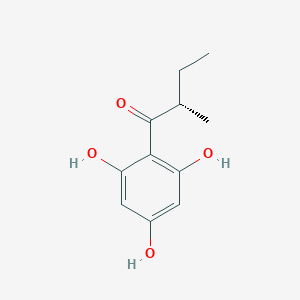

![molecular formula C18H11N B1256015 Indolo[3,2,1-jk]carbazole CAS No. 205-95-8](/img/structure/B1256015.png)

Indolo[3,2,1-jk]carbazole

Vue d'ensemble

Description

Synthesis Analysis

Indolo[3,2,1-jk]carbazole has been synthesized through innovative methods, including palladium-catalyzed intramolecular cyclization of N-(2-bromoaryl)carbazoles. This process involves intramolecular C–C bond formation alongside the cleavage of a C–X bond and a C–H bond on the carbazole ring, allowing for varied substitutions on the N-aryl core to introduce either electron-donating or electron-withdrawing groups (Lv et al., 2012).

Molecular Structure Analysis

The molecular structure of indolo[3,2-b]carbazole derivatives reveals that when phenyl groups are substituted at nitrogen atoms, they exhibit significant electronic stability. The variations in molecular structure, as evidenced by changes in the highest occupied molecular orbital (HOMO) energy values, are influenced by the nature and position of substituents, indicating a complex electronic interaction within the molecule (Simokaitiene et al., 2012).

Chemical Reactions and Properties

The chemical properties of indolo[3,2,1-jk]carbazoles are distinguished by their ability to form redox-active and electronically conducting thin films when electro-oxidized. This process results in the formation of highly luminescent dimer species, demonstrating the redox-active nature and potential application in electronic materials (Henry et al., 2011).

Physical Properties Analysis

Indolo[3,2-b]carbazole derivatives have been found to possess high thermal stability and favorable electrochemical and electron-transporting properties. These characteristics indicate their potential for application in electronic devices and highlight the importance of molecular design in achieving desired physical properties (Shi et al., 2014).

Chemical Properties Analysis

The chemical behavior of indolo[3,2-b]carbazole derivatives is significantly influenced by the nature of their side chains. For example, phenyl-substituted indolo[3,2-b]carbazoles have shown p-type field-effect transistor (FET) behavior with high hole mobilities, illustrating how substituent types can affect solid-state organization and electronic properties. This underlines the role of chemical modification in tuning the properties of indolo[3,2-b]carbazole-based materials for specific applications (Boudreault et al., 2007).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Facile Synthesis Methodology : Indolo[3,2,1-jk]carbazoles can be synthesized efficiently through palladium-catalyzed intramolecular cyclization. This process involves C–C bond formation, coupled with C–X bond and C–H bond cleavage on the carbazole ring, accommodating various substitutions on the N-aryl core (Lv et al., 2012).

Building Blocks for Organic Materials : Azaindolo[3,2,1‐jk]carbazoles, a variant of indolo[3,2,1-jk]carbazole, have been identified as attractive new building blocks for functional organic materials due to their significant impact on photophysical and electrochemical properties. This makes them suitable for applications in material science (Kader et al., 2019).

Applications in Electronics

Use in Organic Electronics : Indolo[3,2,1-jk]carbazoles, especially when alkylated, are emerging as new building blocks for solution-processable organic electronics. They demonstrate increased solubility and thermal robustness, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic applications (Kader et al., 2021).

High Mobility and Stability in Thin-Film Transistors : Proper functionalization of indolo[3,2-b]carbazole leads to high-performance organic semiconductors, suitable for thin-film transistor applications. These materials exhibit excellent field-effect properties and environmental stability, crucial for OTFT applications (Wu et al., 2005).

Photophysical and Electrochemical Characteristics

Photophysical and Electrochemical Characterization : The this compound derivatives show promise due to their good thermal stability and high fluorescence quantum yields, indicating potential applications in optoelectronic materials (Shi et al., 2012).

Novel Applications in OLEDs : this compound derivatives, particularly when used in iridium(III) complexes, show potential for creating efficient OLEDs with narrow emission bandwidths and low efficiency roll-offs. This highlights their utility in developing advanced display technologies (Liao et al., 2021).

Biological Applications

Antitumor Properties : Indolo[2,3-a]carbazoles, closely related to indolo[3,2,1-jk]carbazoles, have been noted for their high antitumor activity. Their molecular mechanisms and clinical applications in treating malignant neoplasms are of significant interest in medical research (Zenkov et al., 2020).

Antibacterial Agents : Derivatives of indolo[2,3-a]carbazole have shown inhibitory activities against Bacillus anthracis and Mycobacterium tuberculosis, presenting them as potential leads in developing new antibacterial drugs (Guo et al., 2009).

Anion Binding Studies : The indolo[2,3-a]carbazole scaffold is a versatile system for the recognition of anions, with potential applications in sensing technologies. Different functional groups can modulate anion binding selectivity and sensitivity (Sánchez et al., 2014).

Mécanisme D'action

- Indolo[3,2,1-jk]carbazole (ICz) is a compound with diverse applications, including in organic light-emitting diodes (OLEDs) and as protein kinase inhibitors .

- In OLEDs, ICz serves as a thermally activated delayed fluorescence (TADF) emitter. By inserting a tricoordinate boron (B) atom into an ICz precursor, a narrowband emission with considerable reverse intersystem crossing rate is achieved .

Target of Action

Mode of Action

Orientations Futures

ICz has been used to construct a new host of blue phosphorescent OLEDs, demonstrating its potential for use in organic electronics . The development of rigid polyaromatic building blocks for narrowband violet fluorophores has received tremendous attention , suggesting that there is significant interest in further exploring the properties and potential applications of ICz.

Propriétés

IUPAC Name |

1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8(19),9,11,13,15,17-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N/c1-3-10-16-12(6-1)14-8-5-9-15-13-7-2-4-11-17(13)19(16)18(14)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLNOBJKCVERBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4N2C5=CC=CC=C5C4=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Indolo[3,2,1-jk]carbazole?

A1: this compound has a molecular formula of C18H11N and a molecular weight of 241.28 g/mol.

Q2: What are the key spectroscopic characteristics of ICz derivatives?

A2: ICz derivatives typically exhibit strong absorption in the UV-Vis region and emit blue to green light, depending on the substituents and molecular design. The rigid structure of the ICz core often leads to narrow emission bands, a desirable property for OLED applications. [, , , ]

Q3: How does the introduction of thiophene into the ICz framework affect its optical properties?

A3: Incorporating thiophene into the ICz scaffold, forming thienopyrrolo[3,2,1-jk]carbazoles, generally redshifts the absorption onsets and shifts the emission maxima towards longer wavelengths compared to the parent ICz molecule. This modification also reduces the HOMO-LUMO energy gap. [, ]

Q4: Why is ICz a promising building block for OLEDs?

A4: ICz possesses several attractive features for OLEDs: * High Thermal Stability: ICz derivatives exhibit excellent thermal stability, essential for device longevity. [, , , ] * Tunable Energy Levels: The electronic properties of ICz can be readily tuned by introducing various substituents, allowing for the development of both hole-transporting and electron-transporting materials. [, , , , ] * Planar Structure: The planar structure of ICz facilitates close packing in the solid state, beneficial for charge transport. [, ] * High Triplet Energy (ET): This property makes ICz derivatives suitable as host materials for phosphorescent OLEDs. [, ]

Q5: What role can ICz play in thermally activated delayed fluorescence (TADF) emitters?

A5: ICz has been incorporated into TADF emitters, where it can function as either a donor or acceptor moiety. Its rigid structure helps achieve narrowband emission and efficient reverse intersystem crossing, crucial for TADF performance. [, , , ]

Q6: What is the significance of the multiple resonance (MR) effect in ICz-based emitters?

A6: The alternating carbon and nitrogen atoms in the ICz core contribute to a multiresonance effect, which helps achieve narrowband emission with high color purity, a desirable feature for display applications. [, , ]

Q7: How does alkylation of the ICz core impact material properties?

A7: Introducing alkyl chains, such as tert-butyl or hexyl groups, enhances the solubility of ICz derivatives, making them suitable for solution-processed OLED fabrication. Alkylation also improves thermal robustness and electrochemical stability. []

Q8: How do the positions of nitrogen substituents in azaindolo[3,2,1‐jk]carbazoles affect their properties?

A8: The specific placement of nitrogen atoms in azaindolo[3,2,1‐jk]carbazoles significantly influences their photophysical and electrochemical properties. This positional dependence allows for fine-tuning of the materials' properties for specific applications. []

Q9: How is computational chemistry used in the study of ICz derivatives?

A9: Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to predict the electronic properties of ICz derivatives. These calculations assist in understanding structure-property relationships and guiding the design of new materials with improved performance. [, , ]

Q10: How does modifying the donor moiety in ICz-based D-π-A systems affect their properties?

A10: The electronic properties and emission wavelengths of ICz-based D-π-A fluorophores can be tuned by varying the donor moiety. Stronger donors typically lead to red-shifted emission and smaller HOMO-LUMO energy gaps. []

Q11: How does the linking position of ICz units influence emission color and bandwidth?

A11: The way ICz units are connected in fused polycyclic heteroaromatics significantly affects their emission properties. Strategic fusion modes can achieve narrowband green emissions by influencing the orbital interactions and conjugation length. []

Q12: How does the introduction of bulky substituents impact the efficiency roll-off in ICz-based TADF emitters?

A12: Introducing bulky groups, like ICz units, into TADF emitters can reduce efficiency roll-off by hindering detrimental intermolecular interactions that can lead to non-radiative decay pathways. []

Q13: What analytical techniques are commonly employed to characterize ICz derivatives?

A14: Common techniques include: * Nuclear Magnetic Resonance (NMR) spectroscopy to determine molecular structure. [] * Mass spectrometry to analyze molecular weight and identify fragmentation patterns. [] * UV-Vis absorption and fluorescence spectroscopy to investigate optical properties. [, ] * Cyclic voltammetry to study electrochemical behavior. [, ]

Q14: What are the current research efforts regarding the environmental impact of ICz derivatives?

A15: While the research primarily focuses on performance optimization, investigating the environmental impact of ICz derivatives, including their biodegradability and potential toxicity, is crucial for sustainable development in the field of organic electronics. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

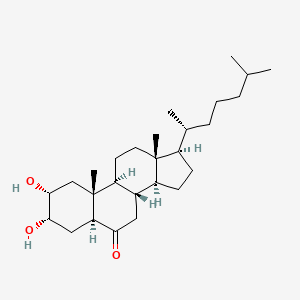

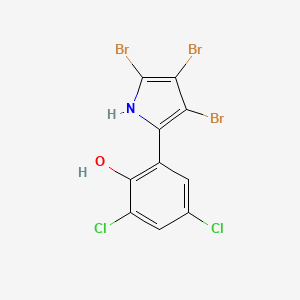

![(2S)-2-[[[4-[(4-chloroanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]-6-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]hexanoic acid tert-butyl ester](/img/structure/B1255933.png)

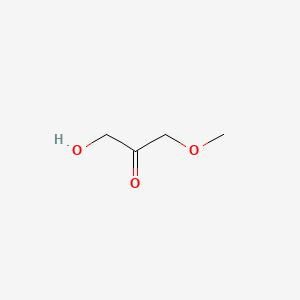

![8-chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid, 2-[2,2-difluoro-3-hydroxy-1-oxo-3-(2-pyridinyl)propyl]hydrazide](/img/structure/B1255949.png)